2-Chloro-5-fluoro-6-nitro-toluene
Overview
Description
2-Chloro-5-fluoro-6-nitro-toluene is an organic compound with the molecular formula C7H5ClFNO2. It is a halogenated derivative of toluene, characterized by the presence of chlorine, fluorine, and nitro functional groups on the benzene ring. This compound is used as an intermediate in various organic syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-nitro-toluene typically involves the nitration of 2-Chloro-5-fluorotoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-6-nitro-toluene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas and palladium on carbon.
Nucleophilic Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-Chloro-5-fluoro-6-amino-toluene.
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-fluoro-6-nitro-toluene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-6-nitro-toluene depends on the specific application and the target molecule
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorotoluene: A halogenated derivative of toluene used as an intermediate in organic synthesis.
4-Chloro-2-fluoro-5-nitrotoluene: Another nitro-substituted toluene derivative with similar chemical properties.
2-Fluoro-5-nitrotoluene: A related compound with a different halogen substitution pattern.
Uniqueness
2-Chloro-5-fluoro-6-nitro-toluene is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-chloro-4-fluoro-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUUVKHJBZOXFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.